

The Binding Site of Capsid Inhibitors on Enterovirus A71: A Technical Guide

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Compound of Interest		
Compound Name:	EV-A71-IN-1	
Cat. No.:	B15562917	Get Quote

Note: Extensive searches for a specific compound designated "EV-A71-IN-1" did not yield specific results. It is possible that this is an internal or less common identifier. This guide will therefore focus on a well-characterized class of Enterovirus A71 (EV-A71) capsid-binding inhibitors that target the hydrophobic pocket within the VP1 protein, a mechanism consistent with the likely action of a compound named "EV-A71-IN-1". The information presented here is a composite from studies on various inhibitors acting on this site.

Enterovirus A71 is a non-enveloped RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2] The viral capsid, composed of four structural proteins (VP1, VP2, VP3, and VP4), is a critical target for antiviral drug development.[1][3] A prominent class of EV-A71 inhibitors functions by binding to a hydrophobic pocket located within the VP1 protein.[3][4]

The VP1 Hydrophobic Pocket: A Key Druggable Target

The icosahedral capsid of EV-A71 is formed by 60 protomers, each containing one copy of VP1, VP2, VP3, and VP4.[1] Within the VP1 protein of many picornaviruses, including EV-A71, there exists a hydrophobic pocket.[3] Under normal physiological conditions, this pocket is occupied by a lipid molecule, often referred to as a "pocket factor".[3] This pocket factor plays a crucial role in stabilizing the viral capsid.







The binding of EV-A71 to a host cell receptor, such as the human scavenger receptor B2 (hSCARB2), triggers conformational changes in the capsid.[1][5] These changes lead to the expulsion of the pocket factor, which destabilizes the virion and initiates the uncoating process, ultimately releasing the viral RNA into the host cell cytoplasm.[6]

Capsid-binding inhibitors, such as pleconaril and various experimental compounds, are designed to fit into this hydrophobic pocket with high affinity, displacing the natural pocket factor.[3] By occupying this pocket, the inhibitor acts as a molecular "glue," stabilizing the capsid and preventing the conformational changes required for uncoating.[3] This mechanism effectively blocks the virus at an early stage of its life cycle.

Quantitative Data on EV-A71 Capsid Inhibitors

The antiviral activity of capsid-binding inhibitors is typically quantified by their half-maximal effective concentration (EC50) or inhibitory concentration (IC50). The following table summarizes representative quantitative data for several EV-A71 capsid inhibitors that target the VP1 pocket.



Compo und	Virus Strain	Cell Line	Assay Type	EC50 / IC50 (μΜ)	Cytotoxi city (CC50 in µM)	Selectiv ity Index (SI = CC50/E C50)	Referen ce
Pirodavir	EV-A71	RD	CPE	Not specified	Not specified	>10	[1]
Vapenda vir	EV-A71	Not specified	Not specified	Not specified	Not specified	Not specified	[1]
PTC- 209HBr	EV-A71	Not specified	Not specified	Submicro molar	Not specified	Not specified	[1]
Benzothi ophene derivative (VP1-6g)	EV-A71	Not specified	Not specified	0.015	Not specified	Not specified	[3]
WIN 51711 (Disoxaril	EV-A71	Not specified	Not specified	Not specified	Not specified	Not specified	[4]

Experimental Protocols

The characterization of EV-A71 capsid-binding inhibitors involves a variety of in vitro assays to determine their efficacy and mechanism of action.

Antiviral Activity Assay (CPE Reduction Assay)

This assay is used to determine the concentration of a compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).

Cell Seeding: Human rhabdomyosarcoma (RD) cells, which are susceptible to EV-A71
infection, are seeded into 96-well plates and incubated until they form a confluent monolayer.



- Compound Dilution: The test compound is serially diluted to various concentrations.
- Infection and Treatment: The cell culture medium is removed, and the cells are infected with a predetermined titer of EV-A71. Immediately after infection, the diluted compounds are added to the respective wells.
- Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient to observe CPE in the virus-only control wells (typically 2-3 days).
- CPE Observation: The wells are observed under a microscope to assess the extent of CPE.
- Cell Viability Measurement: Cell viability is quantified using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial activity.
- EC50 Calculation: The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

- Cell Preparation: RD cells are seeded in multi-well plates.
- Synchronized Infection: Cells are pre-chilled and then incubated with a high multiplicity of infection (MOI) of EV-A71 at 4°C for 1 hour to allow virus attachment but not entry.
- Initiation of Infection: The virus inoculum is removed, and the cells are washed with cold phosphate-buffered saline (PBS). Pre-warmed medium is then added to the wells, and the plates are transferred to a 37°C incubator to initiate synchronous infection.
- Compound Addition at Different Time Points: The inhibitor is added to different wells at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).
- Virus Yield Measurement: At the end of the viral replication cycle (e.g., 12-24 hours post-infection), the supernatant and/or cell lysate is collected, and the virus titer is determined by a plaque assay or TCID50 assay.



Analysis: The reduction in virus yield at different time points of compound addition indicates
which stage of the viral life cycle is targeted. For capsid binders, the inhibitory effect is
expected to be strongest when the compound is added early in the infection cycle (during or
shortly after attachment and entry).

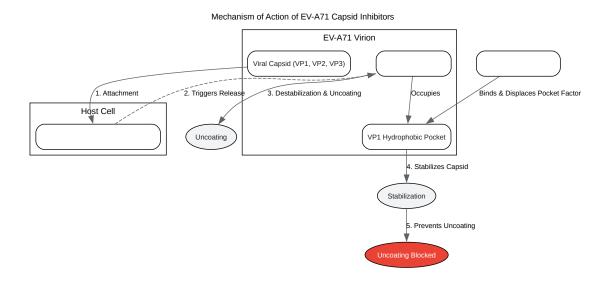
Resistance Selection and Reverse Genetics

This method is used to identify the binding site of the inhibitor by generating and characterizing drug-resistant viral mutants.

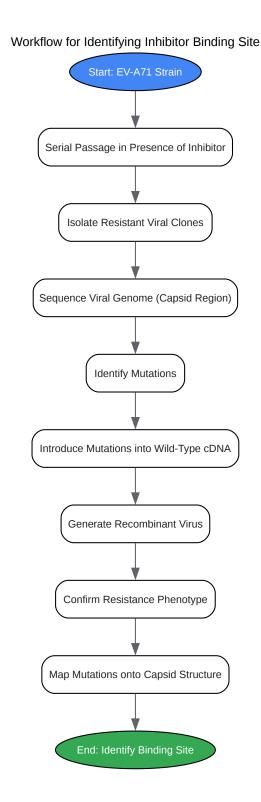
- Virus Passage in the Presence of Inhibitor: EV-A71 is serially passaged in cell culture in the
 presence of sub-optimal concentrations of the inhibitor. The concentration of the inhibitor can
 be gradually increased in subsequent passages.
- Isolation of Resistant Clones: Viruses that can replicate in the presence of the inhibitor are isolated through plaque purification.
- Sequencing of the Viral Genome: The full genome or specific regions (e.g., the P1 capsid region) of the resistant viral clones are sequenced to identify mutations that are not present in the wild-type virus.
- Reverse Genetics: The identified mutations are engineered back into an infectious cDNA clone of the wild-type virus.
- Phenotypic Confirmation: The recombinant viruses carrying the specific mutations are generated and tested for their susceptibility to the inhibitor to confirm that the identified mutations are responsible for the resistance phenotype. The location of these mutations on the viral capsid provides strong evidence for the inhibitor's binding site.

Visualizations Mechanism of Action of EV-A71 Capsid Inhibitors









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